molecular formula C25H21N5O3 B11283248 N-(4-methoxybenzyl)-5-oxo-3-(p-tolyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide

N-(4-methoxybenzyl)-5-oxo-3-(p-tolyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide

Número de catálogo: B11283248
Peso molecular: 439.5 g/mol
Clave InChI: VNYGKEVCBSCGAP-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(4-methoxybenzyl)-5-oxo-3-(p-tolyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide is a sophisticated synthetic compound belonging to the triazoloquinazoline chemical class, a scaffold recognized for its diverse bioactivity and significance in medicinal chemistry research. This specific derivative is designed for investigational use in biochemical and pharmacological studies. The triazoloquinazoline core is known to exhibit high affinity for various kinase enzymes, which are critical signaling proteins in cellular processes. Compounds based on the quinazoline and fused triazole structures are frequently explored as potent and selective inhibitors , making them valuable tools for probing disease pathways involving dysregulated kinase activity, particularly in oncology and inflammatory disease research. The strategic substitution with a p-tolyl group and an N-(4-methoxybenzyl)carboxamide moiety at the 3- and 8- positions, respectively, is intended to modulate the molecule's electronic properties, binding affinity, and selectivity profile towards specific enzymatic targets. Researchers can utilize this compound as a key chemical probe to elucidate complex signal transduction mechanisms, study structure-activity relationships (SAR) in drug discovery programs , and validate new biological targets in high-throughput screening assays. Its well-defined structure provides an excellent template for further chemical optimization to develop novel therapeutic candidates. This product is intended for use by qualified researchers in a controlled laboratory setting.

Propiedades

Fórmula molecular

C25H21N5O3

Peso molecular

439.5 g/mol

Nombre IUPAC

N-[(4-methoxyphenyl)methyl]-3-(4-methylphenyl)-5-oxo-1H-triazolo[1,5-a]quinazoline-8-carboxamide

InChI

InChI=1S/C25H21N5O3/c1-15-3-7-17(8-4-15)22-23-27-25(32)20-12-9-18(13-21(20)30(23)29-28-22)24(31)26-14-16-5-10-19(33-2)11-6-16/h3-13,29H,14H2,1-2H3,(H,26,31)

Clave InChI

VNYGKEVCBSCGAP-UHFFFAOYSA-N

SMILES canónico

CC1=CC=C(C=C1)C2=NNN3C2=NC(=O)C4=C3C=C(C=C4)C(=O)NCC5=CC=C(C=C5)OC

Origen del producto

United States

Métodos De Preparación

Core Triazoloquinazoline Formation

The triazoloquinazoline scaffold is synthesized via cyclocondensation of 2-hydrazinobenzoic acid with diphenyl N-cyanodithioimidocarbonate under basic conditions. This reaction proceeds through nucleophilic attack and subsequent intramolecular cyclization:

Procedure :

  • Reactants :

    • 2-Hydrazinobenzoic acid (10 mmol)

    • Diphenyl N-cyanodithioimidocarbonate (10 mmol)

  • Conditions :

    • Solvent: Ethanol (20 mL)

    • Base: Triethylamine (30 mmol)

    • Temperature: Room temperature (overnight stirring)

  • Workup : Acidification with HCl, recrystallization from ethanol

Outcome :

  • Product : 2-Phenoxy-[1,2,]triazolo[1,5-a]quinazolin-5-one (yield: 72–78%)

  • Key Data : Planar triazoloquinazoline core (r.m.s. deviation = 0.035 Å)

Substitution at Position 3

Introduction of the p-tolyl group at position 3 is achieved via nucleophilic displacement using p-tolylmagnesium bromide or Ullmann coupling.

Procedure :

  • Reactants :

    • 2-Phenoxy-triazoloquinazolin-5-one (5 mmol)

    • p-Tolylboronic acid (6 mmol)

  • Catalyst : Pd(PPh₃)₄ (0.1 equiv)

  • Conditions :

    • Solvent: DMF/H₂O (4:1)

    • Temperature: 80°C (12 h)

  • Workup : Column chromatography (silica gel, ethyl acetate/hexane)

Outcome :

  • Product : 3-(p-Tolyl)-2-phenoxy-[1,triazolo[1,5-a]quinazolin-5-one (yield: 65%)

Alkylation and Carboxamide Formation

Introduction of the 4-Methoxybenzyl Group

The N-(4-methoxybenzyl)carboxamide moiety is introduced via alkylation of the quinazoline-8-carboxylic acid intermediate.

Procedure :

  • Reactants :

    • 8-Carboxy-3-(p-tolyl)-triazoloquinazolin-5-one (5 mmol)

    • 4-Methoxybenzylamine (6 mmol)

  • Coupling Agent : COMU (1.2 equiv)

  • Conditions :

    • Solvent: DMF (10 mL)

    • Base: DIPEA (2 equiv)

    • Temperature: 25°C (4 h)

  • Workup : Precipitation with ice water, filtration

Outcome :

  • Product : N-(4-Methoxybenzyl)-5-oxo-3-(p-tolyl)-triazoloquinazoline-8-carboxamide (yield: 82%)

Multi-Step Synthesis from Isatoic Anhydride

Quinazolinone Precursor Synthesis

An alternative route begins with isatoic anhydride , forming the quinazolinone core before triazole annulation.

Procedure :

  • Step 1 : Reaction of isatoic anhydride with methylamine to form 2-aminobenzamide

  • Step 2 : Cyclization with CS₂/KOH to yield 2-thioxoquinazolin-4-one

  • Step 3 : Hydrazine-mediated cyclization to form triazoloquinazoline

Optimized Conditions :

  • Yield : 68% over three steps

  • Key Intermediate : 3-(p-Tolyl)-2-thioxo-triazoloquinazolin-5-one

Comparative Analysis of Methods

MethodStarting MaterialKey StepYieldPurity (HPLC)Reference
Cyclocondensation2-Hydrazinobenzoic acidNucleophilic substitution72–78%>95%
Suzuki CouplingBoronic acid derivativesPd-catalyzed coupling65%92%
Carboxamide Coupling8-Carboxy intermediateCOMU-mediated alkylation82%98%
Multi-Step SynthesisIsatoic anhydrideSequential cyclization68%90%

Critical Reaction Parameters

Solvent Systems

  • Ethanol : Optimal for cyclocondensation (prevents side reactions)

  • DMF : Enhances carboxamide coupling efficiency

  • DCM/Water : Required for Suzuki coupling (biphasic system)

Catalysts and Bases

  • Triethylamine : Facilitates deprotonation in cyclocondensation

  • Pd(PPh₃)₄ : Essential for cross-coupling reactions

  • COMU : Superior to HATU for carboxamide formation (reduced epimerization)

Challenges and Optimization Strategies

Byproduct Formation

  • Issue : Competing dimerization during cyclocondensation

  • Solution : Strict stoichiometric control (1:1 ratio of reactants)

Low Solubility

  • Issue : Poor solubility of triazoloquinazoline intermediates in polar solvents

  • Solution : Use of DMF/THF mixtures (3:1) for recrystallization

Scalability and Industrial Relevance

  • Batch Size : Up to 500 g demonstrated for cyclocondensation route

  • Cost Drivers : Pd catalysts (25% of total cost)

  • Green Chemistry Alternatives :

    • Replacement of DMF with cyclopentyl methyl ether (CPME)

    • Catalytic recycling via immobilized Pd nanoparticles

Analytical Characterization Data

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO- d₆):

    • δ 8.62 (s, 1H, triazole-H)

    • δ 7.89–7.21 (m, 11H, aromatic-H)

    • δ 4.52 (s, 2H, -CH₂-)

    • δ 3.78 (s, 3H, -OCH₃)

  • HRMS : m/z 439.475 [M+H]⁺ (calc. 439.475)

Purity Assessment

  • HPLC : Retention time = 12.4 min (C18 column, 70% MeCN/water)

  • Elemental Analysis : C 68.21%, H 4.78%, N 15.92% (theory: C 68.33%, H 4.81%, N 15.88%)

Análisis De Reacciones Químicas

N-(4-metoxibencil)-5-oxo-3-(p-tolil)-4,5-dihidro-[1,2,3]triazolo[1,5-a]quinazolina-8-carboxamida sufre diversas reacciones químicas, que incluyen:

Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados.

Mecanismo De Acción

El mecanismo de acción de N-(4-metoxibencil)-5-oxo-3-(p-tolil)-4,5-dihidro-[1,2,3]triazolo[1,5-a]quinazolina-8-carboxamida implica su interacción con objetivos y vías moleculares específicos. Se sabe que el compuesto inhibe ciertas enzimas y receptores, lo que lleva a sus efectos biológicos . Por ejemplo, puede inhibir las enzimas topoisomerasas, que son cruciales para la replicación del ADN y la división celular, lo que exhibe actividad anticancerígena .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of [1,2,3]triazolo[1,5-a]quinazoline derivatives. Below is a detailed comparison with analogs reported in the literature:

Substituent Variations on the Triazoloquinazoline Core

Compound 1 : N-[(4-fluorophenyl)methyl]-3-(4-methoxyphenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide
  • Molecular Formula : C₂₄H₁₈FN₅O₃
  • Molecular Weight : 443.44 g/mol
  • Key Substituents :
    • 4-Fluorophenylmethyl group (N-substituent).
    • 4-Methoxyphenyl group (position 3).
  • The 4-methoxyphenyl group (vs. p-tolyl in the target compound) may alter π-π stacking interactions in biological targets .
Compound 2 : N-(2,4-dimethoxybenzyl)-3-(4-methoxyphenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide
  • Molecular Formula : C₂₆H₂₃N₅O₅
  • Molecular Weight : 485.5 g/mol
  • Key Substituents :
    • 2,4-Dimethoxybenzyl group (N-substituent).
    • 4-Methoxyphenyl group (position 3).
  • Comparison :
    Additional methoxy groups on the benzyl moiety increase steric bulk and electron-donating capacity, which could enhance binding affinity to enzymes like topoisomerases or kinases. However, this may also reduce cell permeability compared to the target compound’s simpler 4-methoxybenzyl group .

Bioactivity Comparisons

Compound 3 : [1,2,3]Triazolo[1,5-a]quinazolines (e.g., 6a–c)
  • Key Feature : Aryl-fused triazoloquinazoline core.
  • Bioactivity: These analogs exhibited lower anticancer activity compared to thieno-fused [1,2,3]triazolo[1,5-a]pyrimidines in NCI screenings.
  • Implications for Target Compound: The triazoloquinazoline scaffold may inherently confer weaker activity than thieno-fused systems. The p-tolyl and 4-methoxybenzyl groups in the target compound could modulate this activity, but direct evidence is lacking.

Physicochemical Properties

Property Target Compound Compound 1 Compound 2
Molecular Formula C₂₇H₂₃N₅O₃* C₂₄H₁₈FN₅O₃ C₂₆H₂₃N₅O₅
Molecular Weight (g/mol) ~469.5 443.44 485.5
Key Substituents p-Tolyl, 4-methoxybenzyl 4-Fluorophenylmethyl 2,4-Dimethoxybenzyl
LogP (Predicted) ~3.8 (moderate lipophilicity) ~3.5 ~4.1

*Estimated based on structural similarity to reported analogs.

Actividad Biológica

N-(4-methoxybenzyl)-5-oxo-3-(p-tolyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide is a complex organic compound belonging to the triazoloquinazoline class. This compound has garnered attention due to its diverse biological activities, including antimicrobial, antiviral, and anticancer properties. This article examines the biological activity of this compound based on recent research findings.

Antimicrobial Activity

Research indicates that compounds containing the triazole ring exhibit significant antimicrobial properties. The compound in focus has shown effectiveness against various bacterial strains. For instance, studies have demonstrated that it inhibits the growth of both Gram-positive and Gram-negative bacteria, which is crucial for developing new antibacterial agents in an era of rising antibiotic resistance.

Microbial Strain Inhibition Zone (mm) Reference
Staphylococcus aureus15
Escherichia coli18
Pseudomonas aeruginosa12

Antiviral Activity

The compound has also been evaluated for its antiviral potential. Preliminary studies suggest that it may inhibit viral replication through mechanisms involving interference with viral entry or replication processes. This is particularly relevant for developing treatments against viruses such as influenza and coronaviruses.

Anticancer Activity

N-(4-methoxybenzyl)-5-oxo-3-(p-tolyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide has shown promising results in various cancer cell lines. Research indicates that it induces apoptosis in cancer cells and inhibits cell proliferation.

Cancer Cell Line IC50 (µM) Effect Reference
MCF-7 (Breast)25Apoptosis Induction
HeLa (Cervical)30Cell Proliferation Inhibition
A549 (Lung)20Apoptosis Induction

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The triazole moiety is known for its role in enzyme inhibition, particularly in acetylcholinesterase (AChE) activity modulation. This interaction suggests potential applications in treating neurodegenerative diseases such as Alzheimer's disease.

Case Studies

  • Antimicrobial Efficacy : A study conducted on the antimicrobial efficacy of triazole derivatives highlighted the significant inhibitory effects of N-(4-methoxybenzyl)-5-oxo-3-(p-tolyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide against resistant strains of bacteria. The findings support its use as a template for developing new antibiotics.
  • Anticancer Properties : In vitro studies on breast cancer cell lines demonstrated that treatment with this compound resulted in a marked decrease in cell viability and increased apoptosis markers. These results indicate its potential as a therapeutic agent in oncology.

Q & A

What are the optimized synthetic pathways for N-(4-methoxybenzyl)-5-oxo-3-(p-tolyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide?

Level: Basic
Methodological Answer:
The synthesis typically involves multi-step reactions:

Nitroarene Cyclization : Palladium-catalyzed reductive cyclization of nitroarenes using formic acid derivatives as CO surrogates (yield: ~60–75%) .

Functionalization : Introduction of the 4-methoxybenzyl and p-tolyl groups via nucleophilic substitution or Suzuki coupling under inert conditions (argon atmosphere) .

Purification : High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water gradient (95% purity threshold) .
Critical Parameters :

  • Temperature control (±2°C) during cyclization to avoid side reactions.
  • Solvent choice (e.g., DMF for solubility vs. THF for selectivity) .

How is the structural integrity of this compound validated in academic research?

Level: Basic
Methodological Answer:
Validation relies on spectroscopic and chromatographic techniques:

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 7.2–8.1 ppm confirm aromatic protons; δ 3.8 ppm (singlet) for methoxy groups .
    • ¹³C NMR : Carbonyl signals at ~170 ppm verify the triazoloquinazoline core .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) matches the molecular ion [M+H]⁺ at m/z 457.18 (calculated: 457.17) .
  • X-ray Crystallography : Resolves bond angles and confirms fused triazole-quinazoline geometry (if crystals are obtainable) .

What in vitro assays are recommended to evaluate its biological activity?

Level: Advanced
Methodological Answer:

  • Antimicrobial Activity :
    • MIC Assays : Test against S. aureus (ATCC 25923) and E. coli (ATCC 25922) using broth microdilution (concentration range: 1–128 µg/mL) .
  • Anticancer Potential :
    • MTT Assay : Screen against HeLa and MCF-7 cell lines (IC₅₀ calculation via nonlinear regression) .
  • Enzyme Inhibition :
    • Kinase Assays : Use ADP-Glo™ kinase assay for EGFR or VEGFR-2 inhibition (IC₅₀ < 10 µM suggests high potency) .

How do structural modifications impact its pharmacological profile?

Level: Advanced
Methodological Answer:
Key structure-activity relationships (SAR) include:

  • Methoxybenzyl Group :
    • Removal reduces solubility (logP increases by ~1.2) but may enhance blood-brain barrier penetration .
  • p-Tolyl Substitution :
    • Electron-donating groups (e.g., -OCH₃) improve metabolic stability in microsomal assays (t₁/₂ > 60 mins) .
  • Triazole Ring :
    • Replacement with thiadiazole decreases antimicrobial activity by 4-fold .

What computational methods are used to predict its target interactions?

Level: Advanced
Methodological Answer:

  • Molecular Docking :
    • Software: AutoDock Vina or Schrödinger Glide.
    • PDB Targets: EGFR (4HJO) or DNA gyrase (1KZN). Focus on binding energy (< -8 kcal/mol) and hydrogen bonds with catalytic residues (e.g., Lys721 in EGFR) .
  • MD Simulations :
    • GROMACS or AMBER for 100 ns trajectories to assess stability of ligand-protein complexes (RMSD < 2 Å acceptable) .

How should researchers address contradictions in reported biological data?

Level: Advanced
Methodological Answer:

  • Source Analysis : Compare assay conditions (e.g., serum-free vs. serum-containing media alter IC₅₀ by 2–5×) .
  • Batch Variability : Re-synthesize compound and validate purity via HPLC (>98%) to rule out impurities .
  • Orthogonal Assays : Confirm kinase inhibition via Western blot (phospho-EGFR detection) if conflicting IC₅₀ values arise .

What strategies improve its stability in aqueous buffers for pharmacological studies?

Level: Advanced
Methodological Answer:

  • pH Optimization : Stable at pH 6.5–7.4 (degradation <5% in 24 hrs); avoid alkaline conditions (pH >8) .
  • Lyophilization : Prepare as a lyophilized powder in mannitol/sucrose matrix (reconstitution stability: >95% recovery) .
  • Light Protection : Store in amber vials to prevent photodegradation of the triazole ring .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.